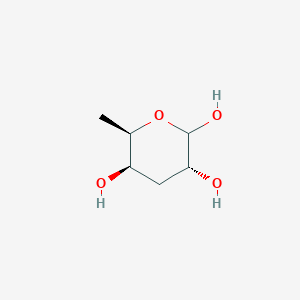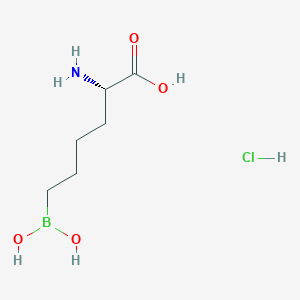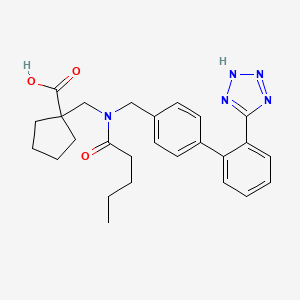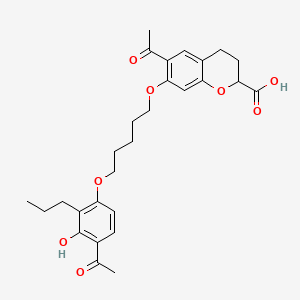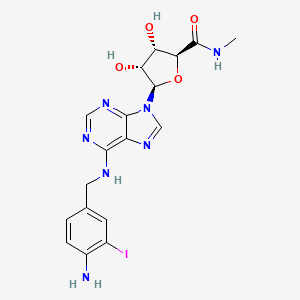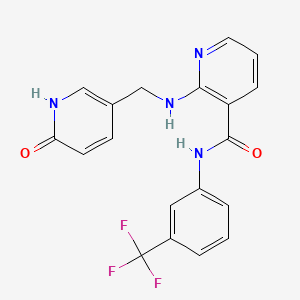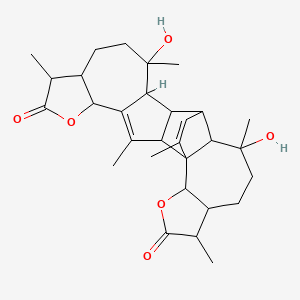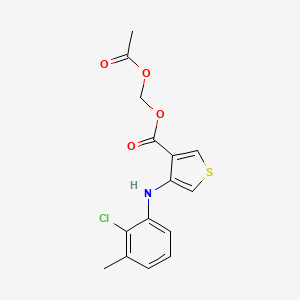
阿克兰酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aclantate is a nonsteroidal anti-inflammatory drug (NSAID) with the chemical formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . It is known for its anti-inflammatory properties and is used primarily in scientific research.
科学研究应用
Aclantate is widely used in scientific research due to its anti-inflammatory properties. Some of its applications include:
Chemistry: Aclantate is used as a model compound in studies involving the synthesis and reactivity of NSAIDs.
Biology: It is used in biological studies to investigate the mechanisms of inflammation and the effects of NSAIDs on cellular processes.
Medicine: Aclantate is studied for its potential therapeutic effects in treating inflammatory conditions and related diseases.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aclantate involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds with chlorinating agents under controlled conditions.
Functional group modifications: The introduction of functional groups such as nitro, amino, and sulfonyl groups is achieved through various chemical reactions, including nitration, reduction, and sulfonation.
Final assembly: The final step involves the coupling of the modified core structure with other chemical entities to form Aclantate.
Industrial Production Methods
Industrial production of Aclantate follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity Aclantate.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Aclantate undergoes various chemical reactions, including:
Oxidation: Aclantate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert Aclantate into its reduced forms.
Substitution: Aclantate can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
作用机制
Aclantate exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, Aclantate reduces the production of prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its long-lasting effects in reducing inflammation and pain.
Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects.
Uniqueness of Aclantate
Aclantate is unique due to its specific chemical structure, which allows it to interact with COX enzymes in a distinct manner. This unique interaction results in specific pharmacological effects that differentiate Aclantate from other NSAIDs.
属性
CAS 编号 |
39633-62-0 |
|---|---|
分子式 |
C15H14ClNO4S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3 |
InChI 键 |
KMGLZXXYCVKWOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
外观 |
Solid powder |
其他 CAS 编号 |
39633-62-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



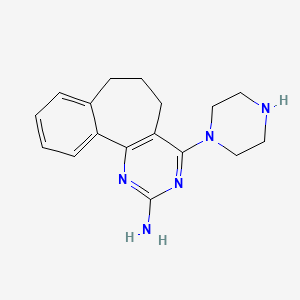

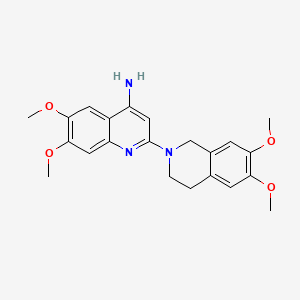
![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
